4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide
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Overview
Description
4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Fluoropyrimidine Moiety: The fluoropyrimidine ring can be synthesized using methods such as the Umemoto reaction or the Balz-Schiemann reaction.
Coupling with Piperidine: The fluoropyrimidine is then coupled with a piperidine derivative through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Agriculture: The compound has shown promise as a fungicide and insecticide due to its unique mode of action.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. In agricultural applications, it may disrupt the metabolic processes of pests or pathogens .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxamide
Uniqueness
4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide is unique due to its specific fluoropyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12-2-4-14(5-3-12)21-17(23)22-8-6-15(7-9-22)24-16-19-10-13(18)11-20-16/h2-5,10-11,15H,6-9H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFOXVSBVVQNCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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